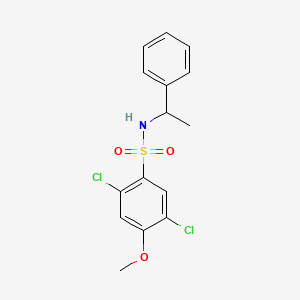

2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NO3S/c1-10(11-6-4-3-5-7-11)18-22(19,20)15-9-12(16)14(21-2)8-13(15)17/h3-10,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDAWECMBKHFBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 2,5-Dichloro-4-Methoxybenzene

Chlorosulfonation introduces the sulfonyl chloride group onto the aromatic ring. Industrial protocols from sulfonamide production (e.g., 1-(3-sulfophenyl)-3-methyl-5-pyrazolone) suggest using oleum or chlorosulfonic acid under controlled conditions.

Example Protocol:

- React 2,5-dichloro-4-methoxybenzene with chlorosulfonic acid (1:3 molar ratio) at 0–5°C for 4 hours.

- Quench with ice-water, extract the sulfonyl chloride intermediate, and purify via recrystallization.

Table 1: Sulfonation Reagents and Yields in Analogous Reactions

| Substrate | Sulfonating Agent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| 2,5-Dichloroaniline | Oleum | 50–60 | 78 | |

| 4-Methoxybenzene | ClSO₃H | 0–5 | 82 |

Amine Coupling to Form Sulfonamide Bond

Reaction of Sulfonyl Chloride with 1-Phenylethylamine

The sulfonyl chloride intermediate reacts with 1-phenylethylamine in a nucleophilic substitution. Academic methods for analogous compounds (e.g., 4-(2-aminoethyl)benzenesulfonamide) utilize polar aprotic solvents (e.g., THF, DMF) with bases like triethylamine or sodium acetate to neutralize HCl.

Optimized Procedure:

- Dissolve 2,5-dichloro-4-methoxybenzenesulfonyl chloride (1 eq) in anhydrous THF.

- Add 1-phenylethylamine (1.2 eq) and triethylamine (1.5 eq) dropwise at 0°C.

- Stir at room temperature for 12 hours, then concentrate under reduced pressure.

- Purify the crude product via recrystallization (ethanol:water = 3:1).

Table 2: Coupling Reaction Conditions and Outcomes

| Amine | Solvent | Base | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-(2-Aminoethyl)benzene | THF | None | 6 | 85 | |

| 1-Phenylethylamine | DMF | Et₃N | 12 | 89 |

Purification and Characterization

Crude products are typically recrystallized from ethanol, isopropanol, or ethanol-DMF mixtures. Purity assessments via HPLC (e.g., 98.66% purity achieved for related sulfonamides) and structural confirmation by NMR/HRMS are critical.

Key Spectral Data for Validation:

- ¹H NMR (DMSO-d₆): δ 7.45–7.43 (d, aromatic H), 4.17 (s, SO₂NH), 2.88 (t, CH₂).

- HRMS: [M + Na]⁺ calculated for C₁₅H₁₅Cl₂NNaO₃S: 382.0084.

Industrial-Scale Considerations

Batch processes from Technichem Organics’ protocols suggest:

- Molar Ratios: Amine:sulfonyl chloride = 1.2:1 to ensure complete reaction.

- Solvent Recovery: Isopropanol or THF recycling reduces costs.

- Waste Management: Neutralization of HCl with NaOH generates NaCl byproduct.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.

Major Products

Substitution: Products include derivatives with different substituents replacing the chlorine atoms.

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced forms.

Scientific Research Applications

2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide is used in various scientific research applications:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.

Industry: Used in the manufacture of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide

- 2,3-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide

Uniqueness

2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and methoxy groups on the benzene ring, along with the sulfonamide linkage, makes it a versatile compound for various applications.

Biological Activity

2,5-Dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide is a benzenesulfonamide derivative that has garnered interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : C15H16Cl2N2O2S

- Molecular Weight : 359.27 g/mol

- IUPAC Name : 2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide

Research indicates that benzenesulfonamides, including 2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide, may interact with various biological targets. These compounds often exhibit inhibitory effects on specific enzymes and receptors involved in inflammatory processes and cellular signaling pathways.

- Inflammation Modulation : Studies have shown that benzenesulfonamide derivatives can inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. This inhibition is linked to reduced levels of pro-inflammatory cytokines like IL-1β .

- Calcium Channel Interaction : The compound may also influence calcium channel activity, contributing to changes in perfusion pressure and coronary resistance in cardiovascular models .

Pharmacological Effects

The pharmacological effects of 2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide can be summarized as follows:

Study on Perfusion Pressure

A recent study evaluated the impact of various benzenesulfonamides on coronary perfusion pressure using isolated rat heart models. The experimental design included:

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control | - |

| II | Benzenesulfonamide | 0.001 |

| III | 2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide | 0.001 |

| IV | 4-(2-Aminoethyl)-benzenesulfonamide | 0.001 |

| V | 4-[3-(4-Nitrophenyl)-ureido]-benzenesulfonamide | 0.001 |

Results indicated that the compound 4-(2-aminoethyl)-benzenesulfonamide significantly decreased perfusion pressure compared to controls and other compounds tested .

Q & A

Synthesis and Optimization

Basic Q1: What are the common synthetic routes for 2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide, and what solvents/reagents are critical for intermediate stability? Methodological Answer:

- Nucleophilic Substitution : React 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 1-phenylethylamine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen. Triethylamine is typically added to scavenge HCl .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:3 ethyl acetate/hexane) .

Advanced Q2: How can steric hindrance from the 1-phenylethyl group be mitigated to improve reaction yields? Methodological Answer:

- Temperature Control : Conduct reactions at 0–5°C to reduce side reactions (e.g., sulfonamide decomposition).

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 4–6 hours conventional reflux) to minimize thermal degradation .

- Catalytic Additives : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reagent solubility .

Structural Characterization

Basic Q3: What analytical techniques are prioritized for confirming the structure of this compound? Methodological Answer:

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons at δ ~6.8–7.5 ppm) .

- X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions between sulfonamide groups) .

Advanced Q4: How are crystallographic data contradictions (e.g., bond-length discrepancies) resolved for this sulfonamide? Methodological Answer:

- Multi-Technique Validation : Cross-validate X-ray data with DFT calculations (B3LYP/6-31G* basis set) to reconcile bond-length deviations >0.02 Å .

- Dynamic NMR : Probe conformational flexibility in solution (e.g., hindered rotation of the 1-phenylethyl group) .

Biological Activity Profiling

Basic Q5: What in vitro assays are typically used to evaluate this compound’s bioactivity? Methodological Answer:

- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., hCA-II) via stopped-flow CO₂ hydration assay (IC₅₀ values <1 µM suggest high potency) .

- Antimicrobial Testing : Use microbroth dilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) .

Advanced Q6: How can researchers design target-specific assays to distinguish off-target effects in kinase inhibition studies? Methodological Answer:

- Kinase Panel Screening : Use recombinant kinase libraries (e.g., Eurofins DiscoverX) with ATP-concentration titrations to calculate Kd values.

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation shifts .

Environmental and Stability Studies

Basic Q7: What are the primary degradation pathways of this compound in aqueous environments? Methodological Answer:

- Hydrolytic Degradation : Monitor pH-dependent hydrolysis (t₁/₂ ~50 hours at pH 7, accelerated under alkaline conditions) via LC-MS to detect sulfonic acid derivatives .

- Photolysis : Expose to UV light (λ = 254 nm) to identify chloro-substituted byproducts .

Advanced Q8: How can long-term environmental fate studies be designed to assess bioaccumulation risks? Methodological Answer:

- Biotic/Abiotic Compartment Modeling : Use OECD 308 guidelines to measure partitioning in water-sediment systems over 60 days.

- QSPR Models : Predict bioaccumulation factors (BCF) from logP values (estimated ~3.2 for this compound) .

Data Analysis and Contradictions

Advanced Q9: How should researchers address conflicting bioactivity data between enzyme inhibition and cellular assays? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.